4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)benzoic acid
Description
4-({[(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)benzoic acid is a structurally complex small molecule featuring a pyridazinone core substituted with a phenyl group at position 2. The pyridazinone ring is conjugated to a benzoic acid moiety via an acetylaminomethyl linker. The benzoic acid group may enhance solubility and facilitate interactions with biological targets, such as acetylcholinesterase or glyoxalase .
Properties
IUPAC Name |
4-[[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-18(21-12-14-6-8-16(9-7-14)20(26)27)13-23-19(25)11-10-17(22-23)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,21,24)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNLTJZDQAUUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the pyridazinone core, which can be synthesized from mucochloric acid and benzene under mild conditions . . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions:
Oxidation: It can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Various substitution reactions can be performed to introduce different substituents on the pyridazinone ring or the benzoic acid moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases due to its pharmacological activities.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The pyridazinone core is known to inhibit certain enzymes, which can lead to various biological effects . The exact pathways and molecular targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
490-M19: {[(2E)-2-(Methoxyimino)-2-{2-[(2-Methylphenoxy)methyl]phenyl}acetyl]amino}acetic Acid
- Structural Similarities: Both compounds contain acetyl-amino linkers and aromatic substituents. However, 490-M19 replaces the pyridazinone core with a methoxyimino group and incorporates a phenoxymethylphenyl moiety.
4-(Methylamino)benzoic Acid
Acetylcholinesterase (AChE) Inhibition
- Comparison with Anand et al. (2012): The benzoic acid derivatives in (e.g., 4-[(3H,3aH,6aH)-3-phenyl-4,6-dioxo-dihydroisoxazolyl]benzoic acid) exhibit AChE inhibition (IC$_{50}$ ~0.8–1.2 μM).
Glyoxalase I (Glo-I) Targeting
- Zinc-Binding Capacity: The benzoic acid group could act as a zinc chelator, similar to inhibitors targeting human glyoxalase . However, the pyridazinone’s electron-deficient nature might modulate metal-binding efficiency compared to thiazolidinedione-based inhibitors.
Physicochemical Properties
Crystallographic Analysis
- Software Utilization: Structural determination of analogues often employs SHELXL for refinement , while WinGX assists in data processing . The target compound’s crystallography would require high-resolution data to resolve its flexible acetylaminomethyl linker.
Biological Activity
4-({[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}methyl)benzoic acid, commonly referred to as a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 363.4 g/mol. The structure features a pyridazine ring, an acetylamino group, and a benzoic acid moiety, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O4 |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 1232781-77-9 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazine Ring : The initial step often includes the reaction of 4-oxo-4-phenylbutanoic acid with hydrazine hydrate under reflux conditions.
- Acetylation : The resulting pyridazine derivative is acetylated using acetic anhydride.
- Coupling Reaction : Finally, the acetylated pyridazine is coupled with methyl 4-aminobenzoate in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .
Antibacterial Properties
Research has indicated that derivatives related to this compound exhibit significant antibacterial activity. For instance, structural modifications have shown enhanced potency against various Gram-positive bacteria, with minimum inhibitory concentration (MIC) values reported as low as 1 µg/mL against Staphylococcus aureus .
Anticancer Activity
Studies have demonstrated that pyridazine derivatives can inhibit cancer cell proliferation through various mechanisms. In vitro assays have shown that such compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Inhibition assays against fatty acid-binding proteins (FABPs), which play a role in inflammatory processes, revealed promising IC50 values lower than established anti-inflammatory agents like arachidonic acid .
Case Studies and Research Findings
- Study on Antibacterial Activity : A study reported that certain derivatives of the compound exhibited potent antibacterial activity with low cytotoxicity and negligible hemolytic effects, making them suitable candidates for antibiotic development .
- Anticancer Evaluation : Another research highlighted the potential of pyridazine derivatives in inhibiting tumor growth in xenograft models, suggesting their utility in cancer therapy .
- Anti-inflammatory Mechanism : A detailed evaluation of the compound's interaction with FABPs showed significant inhibition, indicating its role in modulating inflammatory pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
